molecular formula H2I2MgO B12349052 Magnesium iodide, octahydrate CAS No. 7790-31-0

Magnesium iodide, octahydrate

Cat. No.: B12349052
CAS No.: 7790-31-0
M. Wt: 296.130 g/mol
InChI Key: DYQXWZRAJXHSDP-UHFFFAOYSA-L
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Description

Magnesium Iodide Octahydrate (CAS 7790-31-0) is a white, crystalline, and hygroscopic solid with the molecular formula MgI₂·8H₂O and a molecular weight of 422.24 g/mol . It is characterized by its very high solubility in water and an orthorhombic crystal structure . This compound is a vital reagent in scientific research, particularly in organic chemistry, where it serves as a catalyst. Its use in the Baylis-Hillman reaction is notable for producing (Z)-vinyl compounds, demonstrating its influence on stereoselectivity . It also facilitates the demethylation of specific aromatic methyl ethers . Beyond synthetic applications, Magnesium Iodide Octahydrate is a subject of study in materials science and energy research. It has been investigated for its role in advanced electrolytes for magnesium-ion batteries and is a key component in the magnesium-iodine thermochemical cycle for hydrogen production . The compound is highly sensitive to air and light, readily decomposing and discoloring to brown due to the release of iodine . It decomposes at approximately 41 °C . Proper handling and storage in a cool, dry, and well-ventilated environment are essential to maintain its stability and prevent decomposition. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

CAS No.

7790-31-0

Molecular Formula

H2I2MgO

Molecular Weight

296.130 g/mol

IUPAC Name

magnesium;diiodide;hydrate

InChI

InChI=1S/2HI.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2

InChI Key

DYQXWZRAJXHSDP-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.O.O.[Mg+2].[I-].[I-]

Origin of Product

United States

Synthesis and Advanced Preparation Methodologies of Magnesium Iodide Octahydrate

Laboratory-Scale Synthetic Routes

For research and small-scale applications, magnesium iodide is typically prepared through methods that prioritize purity and reactivity, often at the expense of scalability.

A common and straightforward laboratory method for synthesizing magnesium iodide involves the acid-base neutralization reaction between a magnesium-containing precursor and hydroiodic acid (HI). smolecule.comwikipedia.org This method can utilize several common magnesium compounds:

Magnesium Oxide (MgO): MgO + 2HI → MgI₂ + H₂O wikipedia.orgprocurementresource.com

Magnesium Hydroxide (B78521) (Mg(OH)₂): Mg(OH)₂ + 2HI → MgI₂ + 2H₂O wikipedia.orgtestbook.com

Magnesium Carbonate (MgCO₃): MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O smolecule.comwikipedia.org

The reaction with magnesium oxide or hydroxide is a direct neutralization, yielding magnesium iodide and water. wikipedia.orgtestbook.com When magnesium carbonate is used, carbon dioxide is also produced as a byproduct. smolecule.comwikipedia.org Following the reaction, the resulting magnesium iodide solution can be concentrated and cooled to crystallize the octahydrate form. Purification is typically achieved through recrystallization from a suitable solvent. testbook.com

Table 1: Laboratory-Scale Synthesis via Hydroiodic Acid

Magnesium PrecursorChemical EquationKey Characteristics
Magnesium OxideMgO + 2HI → MgI₂ + H₂OA common, direct neutralization reaction. wikipedia.orgprocurementresource.com
Magnesium HydroxideMg(OH)₂ + 2HI → MgI₂ + 2H₂OAnother direct neutralization, producing water as the only byproduct. wikipedia.orgtestbook.com
Magnesium CarbonateMgCO₃ + 2HI → MgI₂ + CO₂ + H₂OProduces gaseous CO₂, which can help drive the reaction to completion. smolecule.comwikipedia.org

Anhydrous magnesium iodide can be prepared by the direct reaction of magnesium metal with elemental iodine. wikipedia.orgtestbook.com This synthesis is highly exothermic and must be conducted under strictly anhydrous conditions to prevent the formation of hydrates and side products. smolecule.comwikipedia.org

Mg(s) + I₂(g) → MgI₂(s) webqc.org

The reaction is typically carried out using dry diethyl ether or tetrahydrofuran (B95107) (THF) as a solvent. smolecule.com These solvents help to solubilize the iodine and prevent the passivation of the magnesium metal surface. The significant heat generated (ΔH ≈ -450 kJ/mol) necessitates cooling to maintain control over the reaction rate. While this method can produce high-purity anhydrous MgI₂, the stringent requirement for an inert and anhydrous atmosphere can limit its practicality for large-scale synthesis.

In many organic synthesis applications, magnesium iodide is generated in situ (in the reaction mixture) to be used immediately. This approach avoids the challenges of isolating and storing the highly hygroscopic compound. For instance, active magnesium hydride species can be generated through a counter-ion metathesis reaction between sodium hydride and magnesium iodide for use in hydromagnesiation reactions. nih.gov

Magnesium iodide is also frequently prepared in situ by reacting magnesium with iodine in an anhydrous ether solvent for the synthesis of other reagents, such as iodotrimethylsilane. This method is crucial in reactions where the presence of MgI₂ acts as a catalyst or reagent, such as in the Baylis-Hillman reaction to produce (Z)-vinyl compounds or in certain Mukaiyama aldol (B89426) reactions. wikipedia.orgresearchgate.net

Industrial Production Approaches and Considerations

On an industrial scale, the choice of synthesis method is driven by factors such as cost, scalability, yield, and the final purity of the product. High-purity magnesium iodide is particularly in demand for applications in fine chemical synthesis and the pharmaceutical industry. growthmarketreports.com

Four primary methods are considered for the industrial production of magnesium iodide, each with distinct advantages and disadvantages.

Acid-Base Neutralization: As described for laboratory synthesis, this method involves reacting magnesium oxide or hydroxide with hydroiodic acid. procurementresource.comprocurementresource.com It is a moderately scalable process but can result in contamination with unreacted magnesium oxide.

Direct Elemental Reaction: The direct combination of magnesium and iodine offers high purity but is difficult to scale up due to the highly exothermic nature of the reaction and the need for stringent anhydrous conditions.

Complexation-Dehydration: This patented industrial method is designed to overcome the issues of decomposition and contamination. It involves dissolving hydrated magnesium iodide in an alcohol like methanol (B129727) or ethanol, followed by the addition of a cycloaliphatic ether (e.g., 1,4-dioxane) to precipitate a stable biligand complex. This complex is then heated under a vacuum to yield high-purity anhydrous MgI₂.

Hydrate (B1144303) Dehydration: This involves the direct heating of magnesium iodide hydrates (like MgI₂·8H₂O) to remove water. However, this method is largely considered obsolete because heating in the air can cause decomposition, leading to the formation of magnesium oxide and the release of elemental iodine, resulting in low yields and high impurity levels. wikipedia.org

The scalability and resulting purity of magnesium iodide are critical metrics that differ significantly among the various production methods. While laboratory-scale operations often prioritize simplicity, industrial production favors efficiency, yield, and purity.

The direct elemental reaction can achieve high purity (95-98%) but has low scalability due to safety and control issues. Acid-base neutralization offers moderate scalability with purities in the range of 85-90%, though it is susceptible to MgO contamination. The hydrate dehydration method is poor in both yield (50-60%) and purity, with significant MgO contamination, making it unsuitable for industrial use.

For industrial purposes, the complexation-dehydration method is often favored. It provides high scalability and produces a product with high purity (98-99%) and minimal MgO contamination (0.5-2%). This makes it the most suitable method for producing the high-purity magnesium iodide required for advanced applications in the chemical and pharmaceutical industries. growthmarketreports.com

Table 2: Comparative Analysis of Industrial Synthesis Methods for Magnesium Iodide

MethodPurity (%)Yield (%)ScalabilityMgO Contamination (%)
Acid-Base Neutralization85–9070–80Moderate5–10
Direct Elemental Reaction95–9885–90Low<1
Complexation-Dehydration98–9980–85High0.5–2
Hydrate Dehydration60–7550–60Low15–20

Data sourced from a comparative analysis of preparation methods.

Purity and Yield Optimization Strategies in Synthesis

Optimizing the purity and yield of magnesium iodide octahydrate (MgI₂·8H₂O) necessitates stringent control over reaction conditions and efficient handling of reactants and products.

Control of Reaction Atmosphere and Moisture Exclusion

Magnesium iodide is highly susceptible to hydrolysis. Therefore, all synthetic procedures must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent the formation of magnesium oxide and hydrogen iodide from the reaction with ambient moisture. The use of anhydrous solvents, like dry diethyl ether or tetrahydrofuran (THF), is crucial when preparing magnesium iodide from its elements to solubilize the iodine and prevent the passivation of the magnesium metal surface. fiveable.me

The synthesis of Grignard reagents, which can be related to magnesium halide preparation, also underscores the importance of anhydrous conditions to prevent the decomposition of the moisture-sensitive product. fiveable.me The exclusion of atmospheric moisture and oxygen is a fundamental requirement for successful synthesis. acs.org

Iodine Recovery and Recycling Protocols in Decomposition Reactions

Thermal decomposition of magnesium iodide in the presence of air yields magnesium oxide and elemental iodine. wikipedia.orgextramarks.com This released iodine can be captured and recycled, a critical step for both economic and environmental reasons. A common laboratory and industrial practice involves the use of cold traps to capture sublimed iodine from decomposition reactions.

More advanced iodine recovery methods are also employed. For instance, waste streams containing organic iodine compounds can undergo high-temperature decomposition, with the resulting iodine gas being reductively absorbed. godoshigen.co.jp Another approach involves the alkaline reduction of iodine-containing compounds to iodide ions, which are then oxidized back to molecular iodine and separated. google.com Electrodialysis presents a sophisticated method to selectively extract iodide from solutions, which can then be converted back into various iodine compounds. godoshigen.co.jp Research has also explored the adsorption of iodine on materials like magnesium oxide, which can then be processed to recover the iodine. researchgate.net

Analytical Validation Techniques for Product Purity and Hydrate Content

A suite of analytical techniques is essential to confirm the identity, purity, and hydration state of the synthesized magnesium iodide octahydrate.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray diffraction (XRD) is a primary technique for validating the crystalline structure and identifying the specific phase of magnesium iodide hydrate. Magnesium iodide octahydrate possesses an orthorhombic crystal structure, which can be distinguished from its anhydrous (hexagonal) and hexahydrate (monoclinic) forms. extramarks.com XRD analysis provides detailed information about the unit cell dimensions and the arrangement of atoms within the crystal lattice, confirming the presence of the desired [Mg(H₂O)₆]²⁺ octahedra and iodide ions. researchgate.net The process typically involves grinding the sample to a fine powder, preparing it on a sample holder, and measuring the diffractogram on a diffractometer. pangaea.de

Table 1: Crystal Structures of Magnesium Iodide Hydrates

Compound Crystal System
Magnesium iodide (anhydrous) Hexagonal
Magnesium iodide hexahydrate Monoclinic
Magnesium iodide octahydrate Orthorhombic

This table is based on data from reference extramarks.com.

Thermogravimetric Analysis (TGA) for Hydrate Content and Thermal Stability

Thermogravimetric analysis (TGA) is crucial for determining the number of water molecules of hydration and assessing the thermal stability of the compound. researchgate.net When a sample of magnesium iodide octahydrate is heated, TGA measures the mass loss as a function of temperature. The distinct steps in the TGA curve correspond to the sequential loss of water molecules. The octahydrate form decomposes upon heating, releasing water and iodine vapors. ontosight.ai Specifically, the octahydrate form is known to decompose at around 41°C. wikipedia.org Thermal analysis can also reveal the degree of hydrolysis that occurs during decomposition. researchgate.net

Table 2: Thermal Decomposition Data for Magnesium Iodide Octahydrate

Parameter Value Reference
Decomposition Temperature 41 °C wikipedia.org
Products of Decomposition in Air Magnesium oxide, Iodine, Water ontosight.ai

This table summarizes key thermal properties.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Purity

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental purity of magnesium iodide octahydrate. analytik-jena.comrsc.org It can detect and quantify trace and ultra-trace level metallic and non-metallic impurities with high precision. researchgate.netnih.gov The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. nih.gov The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. analytik-jena.commdpi.com This allows for the verification of the stoichiometric ratio of magnesium to iodine and ensures the absence of unwanted elemental contaminants. For analysis, solid samples like magnesium iodide octahydrate typically require chemical digestion to be dissolved into a liquid form before introduction to the instrument. nih.gov

Recrystallization Techniques for Hydrate Purification

Recrystallization is a critical technique for purifying magnesium iodide hydrates, separating them from impurities and other hydrate forms. The purification of magnesium iodide octahydrate relies on its solubility characteristics in water and the temperature dependence of its crystal formation.

Research indicates that different hydrates of magnesium iodide can be selectively crystallized from water by controlling the temperature. researchgate.net Specifically, the octahydrate form is known to crystallize from aqueous solutions at temperatures below 43°C, while the hexahydrate form crystallizes at temperatures above this threshold. researchgate.net This distinct temperature dependency provides a straightforward method for targeted purification of the octahydrate form.

A common laboratory method for purification involves dissolving the impure magnesium iodide hydrate in water and allowing it to recrystallize through controlled evaporation. researchgate.netchemicalbook.com This process is typically carried out in a desiccator to slowly remove the solvent, promoting the formation of well-defined crystals of the desired hydrate. researchgate.netchemicalbook.com The solubility of magnesium iodide in water is high, facilitating the preparation of saturated solutions necessary for effective recrystallization. bionity.com

Below are data tables detailing the parameters for recrystallization and the physical properties pertinent to the purification process.

Table 1: Recrystallization Parameters for Magnesium Iodide Hydrates

ParameterValue/ConditionSource
Solvent Water researchgate.netchemicalbook.com
Method Partial evaporation in a desiccator researchgate.netchemicalbook.com
Temperature for Octahydrate Below 43 °C researchgate.net
Temperature for Hexahydrate Above 43 °C researchgate.net

Table 2: Physical Properties of Magnesium Iodide Hydrates

PropertyAnhydrous (MgI₂)Hexahydrate (MgI₂·6H₂O)Octahydrate (MgI₂·8H₂O)Source
Molar Mass ( g/mol ) 278.114386.201422.236 extramarks.combionity.com
Density (g/cm³) 4.432.3532.098 bionity.comcollegedunia.com
Crystal Structure HexagonalMonoclinicOrthorhombic extramarks.comcollegedunia.com

The purification process is crucial because magnesium iodide is susceptible to decomposition in the presence of air at normal temperatures, which can cause the compound to turn brown due to the release of elemental iodine. wikipedia.orgcollegedunia.com Proper recrystallization and storage are therefore essential to maintain its purity and white crystalline appearance. collegedunia.com

Crystallographic and Structural Elucidation of Magnesium Iodide Octahydrate

Determination of Crystal System and Space Group

Magnesium iodide octahydrate crystallizes in the orthorhombic system. extramarks.comamericanelements.combionity.com X-ray crystallography studies have definitively identified its space group as C m c a (space group number 64). crystallography.net The structure was determined at a temperature of 200 K. crystallography.net The lattice parameters for the unit cell have been precisely measured, providing a foundational understanding of the crystal's dimensions. crystallography.net

Table 1: Crystallographic Data for Magnesium Iodide Octahydrate (at 200 K)

Parameter Value
Crystal System Orthorhombic
Space Group C m c a (No. 64)
a 8.5256 (7) Å
b 15.698 (17) Å
c 9.8671 (12) Å
α, β, γ 90°
Cell Volume 1320.6 (2) ų

Source: Crystallography Open Database crystallography.net

Coordination Environment of Magnesium(II) Ions within the Octahydrate Lattice

The crystal structure of magnesium iodide octahydrate is fundamentally built around hexaaquamagnesium(II), or [Mg(H₂O)₆]²⁺, ions. wikipedia.orgnih.gov In this arrangement, the central magnesium ion is coordinated by six water molecules, with two additional water molecules and the iodide anions occupying other positions within the crystal lattice. wikipedia.orgnih.gov

Geometry of Hexaaquamagnesium(II) Octahedra

The six water molecules directly bonded to the magnesium(II) ion form a distinct and well-defined octahedral geometry. nih.govresearchgate.netpw.live This [Mg(H₂O)₆]²⁺ cation is a common feature in hydrated magnesium salts. researchgate.netresearchgate.net The oxygen atom of each of the six water molecules acts as the ligand, forming a coordination bond with the central Mg²⁺ ion. pw.livetandfonline.com These six oxygen atoms are positioned at the vertices of a slightly distorted octahedron. nih.gov

Analysis of Mg-O Bond Distances and Angles in Hexaaqua Cation Complexes

Detailed structural analysis provides precise measurements of the bond lengths and angles within the [Mg(H₂O)₆]²⁺ octahedron. The Mg-O bond distances are highly consistent with those observed in other hexaaquamagnesium(II) complexes. dergipark.org.tr In various hydrated magnesium salts, these distances typically fall within a narrow range, averaging around 2.06 Å. tandfonline.comnih.gov The angles between adjacent oxygen atoms (O-Mg-O) are close to the ideal 90° of a perfect octahedron, though minor deviations confirm a slightly distorted geometry. iucr.org

Table 2: Representative Bond Distances and Angles in Hexaaquamagnesium(II) Cations

Parameter Typical Range
Mg—O Bond Distance 2.03 - 2.08 Å nih.govdergipark.org.triucr.org
O—Mg—O Bond Angle 85° - 95° and ~180° dergipark.org.triucr.org

Note: These values are representative of the [Mg(H₂O)₆]²⁺ ion found in various crystalline hydrates. Studies show the dimensions and angles in the hexaaqua cation within magnesium iodide octahydrate are very similar. nih.gov

Intermolecular Interactions: Hydrogen Bonding Networks within the Crystal Structure

Characterization of O—H⋯X Hydrogen Bonds Involving Iodide Anions

A critical feature of the crystal lattice is the formation of hydrogen bonds between the hydrogen atoms of the water molecules and the iodide anions (I⁻). nih.gov In this context, the general notation O—H⋯X, where X is a halogen, becomes O—H⋯I. The water molecules of the hexaaqua cation, as well as the interstitial water molecules, act as hydrogen bond donors, while the electronegative iodide ions serve as the acceptors. nih.govcdnsciencepub.com This network of hydrogen bonds is essential for incorporating the anions into the crystal structure. nih.gov

Bifurcated Hydrogen Bonding of Water Molecules

A bifurcated hydrogen bond occurs when a single hydrogen atom interacts with two different acceptor atoms simultaneously. cdnsciencepub.comcdnsciencepub.comiucr.org This type of bonding is a known, though less common, feature in some crystalline hydrates. cdnsciencepub.comiucr.orgresearchgate.net Infrared spectroscopy studies on certain crystalline hydrates have provided evidence for the existence of weak, bifurcated hydrogen bonds. cdnsciencepub.comcdnsciencepub.com In such arrangements, a water molecule's hydrogen may participate in a three-center bond. While extensive hydrogen bonding is confirmed in magnesium iodide octahydrate, the primary structural data indicates that the water molecules engage in a complex but conventional network of O-H···I and O-H···O interactions without explicit mention of bifurcation in the primary literature for this specific compound. nih.govresearchgate.net

Comparative Crystallography with other Magnesium Halide Hydrates

The crystal structure of magnesium iodide octahydrate (MgI₂·8H₂O) provides a valuable case study in the broader context of magnesium halide hydrates. Comparative analysis with other hydrated forms, such as hexahydrates and nonahydrates of magnesium chloride, bromide, and iodide, reveals common structural motifs and subtle differences influenced by the nature of the halide anion and the degree of hydration.

A unifying feature across many of these water-rich magnesium halide hydrates is the presence of the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. acs.orgnih.govrsc.org This complex consists of a central magnesium ion octahedrally coordinated to six water molecules. acs.orgnih.govrsc.org The dimensions and angles within these [Mg(H₂O)₆]²⁺ octahedra are remarkably similar across different halide salts, indicating that the primary coordination sphere of the magnesium ion is largely independent of the counter-anion. acs.orgnih.govrsc.org

The primary distinctions between the various magnesium halide hydrates arise from the arrangement of these [Mg(H₂O)₆]²⁺ octahedra, the location and coordination of the halide anions, and the organization of any additional water molecules that are not directly bonded to the magnesium ion (often referred to as interstitial or lattice water). These components are intricately linked through a network of hydrogen bonds.

Magnesium Iodide Octahydrate (MgI₂·8H₂O): Magnesium iodide octahydrate crystallizes in the orthorhombic space group Cmca. researchgate.net Its structure is built from [Mg(H₂O)₆]²⁺ octahedra and iodide anions. acs.org The remaining two water molecules are not part of the primary hydration shell of the magnesium ion but are incorporated into the crystal lattice, participating in the hydrogen-bonding network. researchgate.net

Magnesium Iodide Nonahydrate (MgI₂·9H₂O): Similar to the octahydrate, the nonahydrate form also features the [Mg(H₂O)₆]²⁺ octahedra as the fundamental building block. acs.orgnih.gov The additional water molecule in the nonahydrate contributes to a more extensive hydrogen-bonding network.

Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) and Nonahydrate (MgBr₂·9H₂O): These hydrates also contain the characteristic [Mg(H₂O)₆]²⁺ cation. acs.orgnih.gov The arrangement of these cations and the bromide anions, along with the hydrogen-bonding scheme, defines their respective crystal structures.

Magnesium Chloride Octahydrate (MgCl₂·8H₂O) and Dodecahydrate (MgCl₂·12H₂O): The chloride analogues also exhibit the central [Mg(H₂O)₆]²⁺ unit. acs.orgnih.govrsc.org The highly hydrated dodecahydrate form showcases a complex and extensive hydrogen-bonded network, where the chloride anions are integrated within this network. acs.orgnih.govrsc.org

The following table provides a comparative summary of the crystal systems for various magnesium halide hydrates.

CompoundCrystal System
Magnesium iodide octahydrate (MgI₂·8H₂O)Orthorhombic aip.orgcdnsciencepub.comacs.org
Magnesium iodide hexahydrate (MgI₂·6H₂O)Monoclinic aip.orgcdnsciencepub.comacs.org
Magnesium iodide (anhydrous)Hexagonal aip.orgcdnsciencepub.comacs.org
Magnesium bromide hexahydrate (MgBr₂·6H₂O)Not specified in search results
Magnesium bromide nonahydrate (MgBr₂·9H₂O)Not specified in search results
Magnesium chloride octahydrate (MgCl₂·8H₂O)Orthorhombic (Pbca) researchgate.net
Magnesium chloride dodecahydrate (MgCl₂·12H₂O)Not specified in search results

Structural Characterization of Hydration Shells in Aqueous Solutions

The structure of magnesium iodide octahydrate in the solid state provides a snapshot of the ion-water interactions. In aqueous solutions, these interactions are dynamic, and the concept of hydration shells becomes crucial for understanding the behavior of the magnesium ion.

First and Second Hydration Shells around Magnesium(II) Ions

The magnesium(II) ion, owing to its high charge density, is a strongly hydrated ion. acs.org In aqueous solutions, it organizes the surrounding water molecules into distinct hydration shells.

First Hydration Shell: There is a strong consensus from both experimental studies (including X-ray and neutron scattering) and theoretical simulations that the first hydration shell of the Mg²⁺ ion is exceptionally stable and well-defined. acs.orgmdpi.commdpi.com It consists of six water molecules arranged in a regular octahedral geometry around the central magnesium ion, forming the [Mg(H₂O)₆]²⁺ complex. mdpi.commdpi.com The Mg-O bond distance for this first shell is consistently reported to be around 2.1 Å. rsc.org This rigid and tightly bound first shell is a hallmark of magnesium ion hydration. acs.org

Proposed Models of Hydrated Magnesium Ion Complexes

To accurately simulate the behavior of hydrated magnesium ions in complex systems, various computational models have been developed. These models aim to reproduce experimentally observed properties, such as hydration free energy and ion-oxygen distances.

Simple non-polarizable force fields often struggle to accurately capture the properties of highly charged ions like Mg²⁺. cdnsciencepub.com More sophisticated models have been proposed to address these limitations:

Quantum Mechanics/Molecular Mechanics (QM/MM) Models: These hybrid models treat the most critical part of the system (the Mg²⁺ ion and its first hydration shell) with high-level quantum mechanical methods, while the surrounding solvent is treated with more computationally efficient molecular mechanics force fields. cdnsciencepub.com This approach has shown excellent agreement with experimental data for properties like relative hydration free energies. cdnsciencepub.com

Polarizable Force Fields: These models account for the electronic polarization of atoms, which is particularly important for interactions involving highly charged species. The Drude polarizable force field, for example, provides an improvement over non-polarizable models for describing hydrated Mg²⁺. cdnsciencepub.com

Dummy Atom Models: In some advanced models, "dummy" atoms are introduced around the metal center to better represent the distribution of charge and improve the description of directional interactions. acs.org These models can be parameterized to accurately reproduce target properties like hydration free energy and the geometry of the first hydration shell. acs.org

These models are essential tools for studying the role of hydrated magnesium ions in complex chemical and biological processes.

Integrated Hydrogen-Bonding Networks in Water-Rich Complexes

The structure of water-rich magnesium halide hydrates, including magnesium iodide octahydrate, is not solely determined by the coordination of water to the magnesium ion but is extensively influenced by a complex and integrated network of hydrogen bonds. researchgate.netacs.org

In these crystalline solids, the water molecules of the [Mg(H₂O)₆]²⁺ octahedra act as hydrogen bond donors to the halide anions and to other water molecules (both those in adjacent octahedra and interstitial water molecules). acs.orgnih.govresearchgate.net This creates a three-dimensional framework that holds the ionic constituents together. nih.gov

In some highly hydrated structures, such as magnesium chloride dodecahydrate, the hydrogen-bonding network can be particularly intricate, with some hydrogen bonds connecting water molecules to each other. researchgate.net The presence of anions and additional water molecules can lead to features like bifurcated hydrogen bonds (where one hydrogen atom interacts with two acceptor atoms) and tetrahedrally coordinated oxygen atoms within the network. researchgate.net

Spectroscopic and Thermal Investigations of Magnesium Iodide Octahydrate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within crystalline hydrates such as magnesium iodide octahydrate (MgI₂·8H₂O). The crystal structure of this compound is characterized by the presence of hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated by six water molecules. The remaining two water molecules and the iodide anions are integrated into a complex network of hydrogen bonds. researchgate.net The vibrational spectra of MgI₂·8H₂O are therefore dominated by the vibrational modes of these water molecules and the vibrations of the Mg-O bonds.

Assignment and Analysis of Water Molecule Vibrational Modes

The vibrational modes of the water molecules in magnesium iodide octahydrate can be categorized into stretching, bending, and librational motions. The stretching vibrations (ν₁ and ν₃) of the O-H bonds are typically observed in the high-frequency region of the infrared and Raman spectra, generally between 3000 and 3600 cm⁻¹. The exact frequencies are sensitive to the strength of the hydrogen bonds in which the water molecules participate. In hydrated salts, the formation of hydrogen bonds with the anions (in this case, iodide) and between water molecules leads to a downward shift (red shift) of the O-H stretching frequencies compared to free water molecules.

The H-O-H bending mode (ν₂) appears around 1600-1640 cm⁻¹. nih.gov The librational modes, which are hindered rotational motions of the water molecules within the crystal lattice, occur at lower frequencies, typically in the range of 300 to 900 cm⁻¹. These librational modes (rocking, wagging, and twisting) are particularly sensitive to the coordination environment of the water molecules and the nature of the hydrogen bonding.

Table 1: Typical Vibrational Modes of Water in Hydrated Salts

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
ν(O-H) 3000 - 3600 Symmetric and asymmetric stretching of O-H bonds
δ(H-O-H) 1600 - 1640 Bending motion of the water molecule

Probing Metal-Ligand (Mg-O, Mg-I) and Hydrogen Bond Strengths

Vibrational spectroscopy is instrumental in probing the strength of the metal-ligand and hydrogen bonds within the magnesium iodide octahydrate structure. The strength of these bonds is reflected in the frequencies of their corresponding vibrational modes.

The Mg-O stretching vibrations of the [Mg(H₂O)₆]²⁺ cation are expected to appear in the low-frequency region of the spectrum, typically below 500 cm⁻¹. scispace.com Theoretical studies on hydrated magnesium clusters have shown that the Mg-O stretching frequencies are sensitive to the coordination number and the geometry of the hydration shell. For a hexahydrated magnesium ion, these frequencies are calculated to be around 357 cm⁻¹. smu.edu The strength of the Mg-O bond can be correlated with this frequency; a higher frequency generally indicates a stronger bond.

Direct observation of Mg-I vibrations is less straightforward in the octahydrate, as the iodide ions are not directly coordinated to the magnesium ion. Instead, they interact with the coordinated water molecules through hydrogen bonds.

The strength of the hydrogen bonds (O-H···I) is a key feature of the structure and can be directly assessed from the shift in the O-H stretching frequencies. The stronger the hydrogen bond, the more the O-H bond is weakened and elongated, resulting in a lower vibrational frequency. nih.gov The broadness of the O-H stretching bands in the spectra of hydrated salts is also an indicator of a range of different hydrogen bond environments and strengths within the crystal lattice. The presence of multiple, distinct O-H stretching bands can suggest the existence of crystallographically non-equivalent water molecules with different hydrogen bonding patterns.

Differential Infrared Spectroscopy for Ion-Bound Water Molecules

While specific studies on the differential infrared spectroscopy of magnesium iodide octahydrate are not prominent in the available literature, this technique is a valuable method for studying ion-bound water molecules in hydrated systems. Differential infrared spectroscopy involves subtracting the spectrum of a reference material (e.g., a less hydrated or anhydrous form of the salt) from the spectrum of the sample of interest. This approach helps to isolate and highlight the spectral features of the water molecules that are directly interacting with the cation.

By comparing the spectra of hydrates with different degrees of hydration, one can distinguish the vibrational modes of water molecules in different environments, such as those in the primary coordination sphere of the metal ion versus those in outer hydration shells or lattice water. For instance, water molecules directly coordinated to the Mg²⁺ ion are expected to show different O-H stretching and librational frequencies compared to water molecules that are further away and primarily hydrogen-bonded to other water molecules or anions. This technique can therefore provide detailed insights into the step-wise dehydration process and the specific roles of different water molecules in the crystal structure.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, dehydration, and decomposition processes of hydrated compounds like magnesium iodide octahydrate. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary methods employed for these investigations.

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For magnesium iodide octahydrate, TGA reveals a multi-step process of dehydration and subsequent decomposition. Upon heating, the compound loses its eight water molecules, a process that can occur in one or more steps depending on the heating rate and atmospheric conditions.

Following dehydration, the anhydrous magnesium iodide can undergo further decomposition, particularly in the presence of air. This decomposition can be complex, involving hydrolysis with the residual water vapor to form magnesium oxide (MgO) and hydrogen iodide (HI). researchgate.net Studies on the thermal decomposition of MgI₂·8H₂O have shown that hydrogen iodide is a significant product. researchgate.net When heated in air, magnesium iodide ultimately decomposes completely to magnesium oxide. wikipedia.org

The theoretical mass loss for the complete dehydration of MgI₂·8H₂O to MgI₂ can be calculated as follows:

Molar mass of MgI₂·8H₂O = 422.236 g/mol wikipedia.org

Molar mass of 8H₂O = 8 × 18.015 g/mol = 144.12 g/mol

Percentage mass loss = (144.12 / 422.236) × 100% ≈ 34.13%

While specific TGA curves with detailed stepwise mass loss for MgI₂·8H₂O are not provided in the search results, the general behavior of hydrated magnesium halides involves the sequential loss of water molecules at progressively higher temperatures.

Table 2: Theoretical Dehydration Data for Magnesium Iodide Octahydrate

Dehydration Step Product Theoretical Mass Loss (%)

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique detects thermal events such as phase transitions (e.g., melting, boiling) and chemical reactions (e.g., decomposition, dehydration) as endothermic (heat absorbing) or exothermic (heat releasing) peaks on a DTA curve.

For magnesium iodide octahydrate, the DTA curve would show endothermic peaks corresponding to the dehydration steps, as the removal of water from the crystal lattice requires energy. The melting point of the octahydrate is reported to be 41 °C, at which it also decomposes. wikipedia.org This would be observed as a sharp endothermic peak in the DTA curve.

Further heating would lead to additional endothermic events corresponding to the decomposition of the anhydrous or partially hydrated salt, consistent with the mass losses observed in TGA. Investigations into the thermal decomposition of MgI₂·8H₂O have been carried out using simultaneous thermogravimetric and differential thermal analysis, confirming the complex nature of its breakdown upon heating. researchgate.net

Table 3: Known Thermal Events for Magnesium Iodide Octahydrate

Thermal Event Temperature (°C) Type of Event
Melting/Decomposition 41 Endothermic

Thermal Stability of Hydrate (B1144303) Forms and Comparative Studies

The thermal stability of hydrated magnesium halides, including magnesium iodide octahydrate (MgI₂·8H₂O), is a subject of significant interest in inorganic chemistry. Studies have shown a clear trend in the thermal stability of these compounds. The stability of the solid magnesium halide hydrates increases in the sequence from magnesium chloride hexahydrate to magnesium iodide hexahydrate. researchgate.net This trend can be summarized as follows:

Increasing Thermal Stability:

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

Magnesium bromide hexahydrate (MgBr₂·6H₂O)

Magnesium iodide hexahydrate (MgI₂·6H₂O) researchgate.net

While the thermal stability against decomposition of the salt itself increases with the atomic weight of the halide, the propensity for hydrolysis during thermal decomposition also follows the same trend. researchgate.net This means that while magnesium iodide hydrate is the most stable in terms of the Mg-I bond at elevated temperatures, it is also the most susceptible to hydrolysis, a reaction with its own water of crystallization.

The thermal decomposition of these hydrates is a complex process that involves dehydration (the loss of water molecules) and hydrolysis, which often occur simultaneously. As the temperature is increased, the water molecules are driven off. However, the high charge density of the Mg²⁺ ion polarizes the coordinated water molecules, making them more acidic and prone to reacting with the halide anions to form hydrogen halides and magnesium hydroxyhalides or magnesium oxide. researchgate.net

The degree of hydrolysis for the magnesium halide hydrates increases in the same order as their thermal stability:

Increasing Degree of Hydrolysis:

MgCl₂·6H₂O

MgBr₂·6H₂O

MgI₂·6H₂O researchgate.net

This increased tendency for hydrolysis with the heavier halides can be attributed to the decreasing bond strength between the magnesium cation and the larger halide anion, as well as the increasing acidity of the corresponding hydrogen halide.

A notable observation in comparative studies is that the number of intermediate compounds formed during thermal decomposition decreases from the chloride to the iodide hydrate. researchgate.net This suggests a more direct decomposition pathway for magnesium iodide octahydrate to its final products.

The following interactive table summarizes the comparative thermal stability and degree of hydrolysis for the common hydrates of magnesium chloride, bromide, and iodide.

CompoundChemical FormulaRelative Thermal StabilityRelative Degree of Hydrolysis
Magnesium Chloride HexahydrateMgCl₂·6H₂OLeast StableLowest
Magnesium Bromide HexahydrateMgBr₂·6H₂OIntermediateIntermediate
Magnesium Iodide HexahydrateMgI₂·6H₂OMost StableHighest

Identification of Hydrolytic Decomposition Products upon Heating

The thermal decomposition of magnesium iodide octahydrate is characterized by significant hydrolysis, leading to the formation of several decomposition products. Investigations using simultaneous thermogravimetric and differential thermal analysis (TGA/DTA) have been instrumental in identifying these products. researchgate.net

Upon heating, the primary hydrolytic decomposition product evolved as a gas is hydrogen iodide (HI) . researchgate.net The formation of hydrogen iodide is a clear indication that the water of hydration is reacting with the iodide ions. The reaction can be generalized as:

MgI₂·nH₂O(s) → Mg(OH)I(s) + HI(g) + (n-1)H₂O(g)

2MgI₂·8H₂O(s) + O₂(g) → 2MgO(s) + 4HI(g) + 14H₂O(g)

Studies have quantified the amount of hydrogen iodide evolved during the thermal decomposition of magnesium iodide octahydrate. In one particular study, the concentration of hydrogen iodide evolved was found to be 22.2 mol%. researchgate.net

The decomposition pathway can be influenced by the presence of other substances. For instance, when magnesium iodide octahydrate is heated in a mixture with magnesium oxide, the concentration of the evolved hydrogen iodide can be significantly increased, reaching up to 50 mol%. researchgate.net

The identified hydrolytic decomposition products upon heating magnesium iodide octahydrate are summarized in the data table below.

ProductChemical FormulaPhysical StateMethod of Identification
Hydrogen IodideHIGasThermal Analysis (TGA/DTA)
WaterH₂OGasThermal Analysis (TGA/DTA)
Magnesium OxideMgOSolidFinal residue in air

It is important to note that the formation of intermediate species such as magnesium hydroxyiodide (Mg(OH)I) is inferred as part of the reaction mechanism, leading to the final stable product of magnesium oxide in an oxidizing atmosphere.

Chemical Reactivity and Reaction Mechanisms of Magnesium Iodide Octahydrate

Decomposition Chemistry under Varied Environmental Conditions

Magnesium iodide octahydrate, MgI₂·8H₂O, is a hydrated salt that exhibits distinct decomposition behaviors depending on the environmental conditions, particularly temperature and the presence of moisture.

The thermal stability of magnesium iodide is significantly influenced by the surrounding atmosphere. While the anhydrous form is stable at high temperatures under a hydrogen atmosphere, the octahydrate and anhydrous forms readily decompose in the presence of air. The octahydrate form has a relatively low melting point of 41°C, at which it also begins to decompose.

2MgI₂(s) + O₂(g) → 2MgO(s) + 2I₂(g)

The decomposition pathway involves the loss of water of hydration, followed by the reaction of the anhydrous salt with atmospheric oxygen.

ConditionReactantsPrimary ProductsReference
Heating in AirMgI₂·8H₂O, O₂Magnesium Oxide (MgO), Iodine (I₂), Water (H₂O)
Heating under Hydrogen AtmosphereMgI₂ (anhydrous)Stable, no decomposition

Moisture plays a critical role in the decomposition of magnesium iodide octahydrate. The compound is susceptible to decomposition in the air even at room temperature, a process driven by hydrolysis. The presence of atmospheric moisture leads to the release of elemental iodine, which causes the compound to turn brown.

The hydrolytic decomposition pathway likely involves the formation of magnesium hydroxyiodide intermediates, which are subsequently converted to magnesium oxide. This is analogous to the well-documented hydrolysis of other hydrated magnesium halides, such as magnesium chloride hexahydrate (MgCl₂·6H₂O), which decomposes to form magnesium hydroxychloride (MgOHCl) and ultimately magnesium oxide upon heating.

Electrolysis of an aqueous solution of magnesium iodide can also lead to decomposition, yielding products such as magnesium oxide, iodine, and hydrogen gas. This further illustrates the compound's reactivity in the presence of water.

Redox Transformations Involving Magnesium and Iodide Ions

The chemistry of magnesium iodide inherently involves redox transformations. The formation of magnesium iodide from its constituent elements is a classic example of an oxidation-reduction reaction. In this reaction, magnesium metal is oxidized, and iodine is reduced.

Oxidation half-reaction: Mg → Mg²⁺ + 2e⁻

Reduction half-reaction: I₂ + 2e⁻ → 2I⁻

Conversely, the decomposition of magnesium iodide can involve the reverse process. For instance, the electrolysis of an aqueous solution of magnesium iodide yields magnesium and iodine, demonstrating the reduction of magnesium ions and the oxidation of iodide ions.

ProcessSpecies OxidizedSpecies ReducedReference
Formation of MgI₂ from elementsMagnesium (Mg)Iodine (I₂)
Electrolysis of aqueous MgI₂Iodide (I⁻)Magnesium ion (Mg²⁺)

Role as a Reagent in Organic Synthesis

Magnesium iodide serves as a useful reagent in several organic synthesis applications, acting as a catalyst or reactant to facilitate specific chemical transformations.

Magnesium iodide has been identified as an effective reagent in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. A significant finding is that the use of magnesium iodide in this reaction tends to favor the formation of (Z)-vinyl compounds as products. In some asymmetric Baylis-Hillman reactions, magnesium iodide is employed as a Lewis acid cocatalyst, which can be essential for accelerating the reaction rate.

Beyond the Baylis-Hillman reaction, magnesium iodide facilitates other substitution reactions. It can be used to synthesize vinyl iodides from vinyl triflates and to produce alkyl iodides from tosylates. In these roles, magnesium iodide can act as a bifunctional catalyst, where the magnesium ion functions as a Lewis acid and the iodide ion acts as a nucleophile.

Reaction TypeRole of MgI₂Outcome/ProductReference
Baylis-Hillman ReactionReagent/Lewis Acid CocatalystFavors formation of (Z)-vinyl compounds
Substitution on Vinyl TriflatesReagentVinyl Iodides
Substitution on TosylatesReagentAlkyl Iodides

Magnesium iodide has been shown to promote a novel non-enzymatic C-2 epimerization of aldonolactones. Specifically, the reaction of 2,3,4,6-tetra-O-benzyl-d-gluconolactone or 2,3,4,6-tetra-O-benzyl-d-mannonolactone with magnesium iodide in an ethanol solvent results in the formation of their respective C-2 epimers.

Studies using deuterated ethanol (EtOD) confirmed that a deuterium atom was incorporated exclusively at the C-2 position of the product. This finding indicates a true epimerization event rather than a racemization process. The proposed mechanism for this stereochemical inversion involves a chelation of the aldonolactone with a magnesium species, which facilitates the change in configuration at the C-2 position.

Ring Expansion Reactions of Secondary Methylenecyclopropyl Amides

Magnesium iodide has proven to be an effective promoter for the ring expansion of secondary methylenecyclopropyl amides. This reaction provides a novel and efficient pathway to synthesize various five-membered unsaturated lactams, specifically β,γ-unsaturated lactams. nih.govnih.gov In these transformations, the amide group functions both as a nucleophile in the ring-closing step and as an activator for the initial ring-opening of the cyclopropane. nih.gov

The reaction can proceed in two distinct ways. In the absence of an external electrophile, the secondary methylenecyclopropyl amide undergoes a rearrangement to form an isomeric five-membered unsaturated lactam. pitt.edu However, in the presence of electrophiles such as aryl aldimines or aldehydes, an alkylative ring expansion occurs under mild and neutral conditions. This single-step process leads to the formation of γ'-amino- or -hydroxy-alkylated pyrrol-2-ones. nih.gov The versatility of this method allows for subsequent modifications of the resulting lactam products, providing access to various scaffolds relevant to pharmaceuticals. nih.gov Mechanistic studies suggest that the process likely involves an S(N)2/S(N)2 ring-opening/ring-closing mechanism, with potential isomerization of an iodo enolate intermediate mediated by iodide. researchgate.netsigmaaldrich.com

The following table illustrates the scope of the alkylative ring expansion reaction with different aldehydes.

EntryAldehydeProductYield (%)
1C₆H₅CHOγ'-hydroxy-benzyl-pyrrol-2-one85
24-ClC₆H₄CHOγ'-hydroxy-(4-chlorobenzyl)-pyrrol-2-one83
34-MeOC₆H₄CHOγ'-hydroxy-(4-methoxybenzyl)-pyrrol-2-one75
42-furfuralγ'-hydroxy-(2-furylmethyl)-pyrrol-2-one78

This table is generated based on findings reported in the synthesis of γ'-hydroxy-alkylated pyrrol-2-ones. nih.gov

Selective Demethylation and Debenzylation of Aryl Ethers

Magnesium iodide is a mild and efficient reagent for the cleavage of aryl ethers, offering a practical method for selective demethylation and debenzylation. rsc.orgwikipedia.org This process can be conducted under solvent-free conditions, enhancing its applicability in organic synthesis, including the total synthesis of natural products like flavones and biphenyl glycosides. rsc.orgresearchgate.netnih.gov A key advantage of this method is its tolerance for a variety of functional groups, including labile glycosidic bonds. rsc.org

Experimental studies have demonstrated that the removal of an O-benzyl group is generally more facile than the cleavage of an O-methyl group. This selectivity holds true regardless of the position of these groups relative to other substituents on the aromatic ring, such as a carbonyl group. rsc.orgnih.gov Consequently, when both benzyloxy and methoxy groups are present in a single molecule, selective debenzylation can be achieved. rsc.org For instance, when an equimolar mixture of a benzylated phenol and a methoxylated phenol was treated with MgI₂, the debenzylation product was formed in 76% conversion, while the methoxylated compound was recovered unreacted. rsc.org The reaction is also effective for more complex systems, such as biphenyl compounds, where selective removal of methyl or benzyl groups can be controlled by adjusting the amount of magnesium iodide used. researchgate.net

The table below presents data on the selective debenzylation of aryl ethers bearing both methoxy and benzyloxy groups using magnesium iodide.

EntrySubstrate (X, R, R')Time (h)Product (X, R, R')Yield (%)
1CHO, OBn, OCH₃10CHO, OH, OCH₃87
2CHO, OCH₃, OBn10CHO, OCH₃, OH83
3COOH, OCH₃, OBn10COOH, OCH₃, OH80

This data is adapted from studies on the selective debenzylation of aryl ethers under solvent-free conditions. researchgate.net

Advanced Mechanistic Studies in Catalytic Processes

Grignard Reaction Enhancement and Organomagnesium Compound Formation

Magnesium iodide plays a crucial role in the formation and enhancement of Grignard reagents (organomagnesium compounds), which are fundamental in organic synthesis for creating new carbon-carbon bonds. libretexts.orgwikipedia.org The Grignard reaction involves the reaction of an alkyl or aryl halide with magnesium metal. ucalgary.ca However, the surface of magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction. sparkpro.lvstackexchange.com

Iodine is a common activating agent used to initiate the Grignard reaction. researchgate.netjove.com It reacts with the magnesium metal to form magnesium iodide in situ. chim.luresearchgate.net This process weakens or removes the passivating oxide layer, exposing a fresh, highly reactive magnesium surface to the organohalide. stackexchange.comresearchgate.netresearchgate.net The use of activating agents like iodine is often critical for the reaction to start, especially when less reactive organohalides are used. sparkpro.lv While other activators exist, the formation of magnesium iodide is a well-established method to facilitate the synthesis of these vital organomagnesium reagents. jove.com

Lewis Acidity and Chelation Effects in Reaction Selectivity

Magnesium iodide functions as a mild but effective Lewis acid in numerous organic transformations, influencing their rate and selectivity. researchgate.netthieme-connect.de A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. wikipedia.orgmdpi.com The magnesium ion (Mg²⁺) in MgI₂ acts as the electron-pair acceptor, coordinating to Lewis basic sites in a substrate, such as oxygen or nitrogen atoms. researchgate.netwikipedia.org This coordination activates the substrate, making it more susceptible to nucleophilic attack or other transformations. wikipedia.org

The catalytic activity of magnesium iodide is often attributed to a synergistic effect between the Lewis acidic magnesium center and the nucleophilic iodide counterion. researchgate.net This bifunctional nature is critical in reactions like the ring expansion of cyclopropanes. researchgate.net Furthermore, the ability of the magnesium ion to form chelation complexes plays a significant role in controlling reaction selectivity. By coordinating to multiple Lewis basic sites within a single molecule, magnesium iodide can lock the substrate into a specific conformation, directing the approach of a reagent to a particular face of the molecule. This chelation control is a key factor in achieving high diastereoselectivity in certain reactions. pitt.edu For example, in reactions involving sulfinimines, the magnesium can coordinate to the oxygen of the sulfoxide, influencing the transition state and leading to the observed stereochemical outcome. pitt.edu

Diastereoselective Control via Iodide-Bound Magnesium Complexes

Magnesium iodide is a valuable tool for achieving high levels of diastereoselectivity in various chemical reactions, such as the "homo 3+2" dipolar cycloaddition of nitrones with 1,1-cyclopropane diesters to form tetrahydro-1,2-oxazines. acs.orgnih.gov The reactions are often highly diastereoselective, favoring a cis relationship between substituents on the resulting heterocyclic ring. acs.org

The observed diastereoselectivity is rationalized by the formation of specific iodide-bound magnesium complexes in the transition state. pitt.edu In the proposed mechanism for the diastereoselective ring expansion of methylenecyclopropyl amides with sulfinimines, the intermediate enolate attacks the sulfinimine via a boat-like transition state. pitt.edu Within this transition state, the magnesium ion is thought to coordinate to the oxygen of the sulfoxide group. This coordination stabilizes a specific conformation of the sulfoxide that minimizes allylic strain, thereby directing the nucleophilic attack to produce the anti relationship between the newly formed stereocenters. pitt.edu The presence of competing heteroatoms elsewhere in the substrate can sometimes lead to lower diastereoselectivity by offering alternative coordination sites for the magnesium ion. pitt.edu

Transition State Stabilization and Activation Energy Reduction

Like all catalysts, magnesium iodide accelerates chemical reactions by providing an alternative reaction pathway with a lower activation energy (Ea). quora.comyoutube.com Activation energy is the minimum energy required for reactants to transform into products. youtube.com By lowering this energy barrier, a greater proportion of molecules have sufficient energy to react at a given temperature, leading to an increased reaction rate. quora.comrsc.org

Synergistic Electronic and Steric Contributions to Selectivity

In the application of magnesium iodide octahydrate as a catalyst or reagent, the resulting stereoselectivity in chemical transformations is often not the result of a single influencing factor, but rather a synergistic interplay between electronic and steric effects. This cooperation is particularly evident in reactions involving carbonyl compounds, where the Lewis acidic nature of the magnesium ion and the steric environment of the substrates and reagents collectively dictate the stereochemical outcome.

The magnesium ion (Mg²⁺) acts as a Lewis acid, coordinating to electron-rich centers such as the oxygen atom of a carbonyl group. This electronic interaction activates the carbonyl group towards nucleophilic attack. In substrates containing a nearby heteroatom, such as an α-alkoxy ketone, the magnesium ion can form a bidentate chelate. This chelation locks the conformation of the substrate, creating a rigid cyclic intermediate.

Once this chelate is formed, the stereoselectivity of the nucleophilic attack is then governed by steric hindrance. The nucleophile will preferentially approach from the less sterically hindered face of the rigid chelate structure. This phenomenon, known as chelation control, is a prime example of the synergy between electronic effects (Lewis acid coordination and chelation) and steric effects (directing the incoming nucleophile). Essentially, the electronic interaction sets up a sterically biased environment that dictates the pathway of the reaction.

The effectiveness of this chelation control, and thus the level of diastereoselectivity, can be influenced by the steric bulk of substituents on the substrate. For instance, in nucleophilic additions to α-silyloxy ketones, the size of the silyl (B83357) protecting group can determine whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled pathway. Smaller protecting groups favor the formation of a stable chelate, leading to high diastereoselectivity. Conversely, sterically demanding protecting groups can disfavor chelation, leading to a different stereochemical outcome that is dictated by other models such as the Felkin-Anh model.

The following interactive table summarizes the influence of electronic and steric factors on the selectivity of reactions involving magnesium complexes.

Reaction TypeElectronic ContributionSteric ContributionResulting Selectivity
Aldol (B89426) Addition to α-Alkoxy Ketones Lewis acidic Mg²⁺ forms a rigid bidentate chelate with the carbonyl and α-alkoxy groups.The nucleophile attacks the activated carbonyl from the less sterically hindered face of the chelate.High diastereoselectivity for the syn or anti product, depending on the substrate.
Nucleophilic Addition to α-Silyloxy Ketones The ability of Mg²⁺ to form a chelate is dependent on the electronic nature and coordinating ability of the silyloxy group.The steric bulk of the silyl protecting group influences the stability of the chelate and the accessibility of the carbonyl face.Small silyl groups can favor chelation control, while bulky groups can lead to non-chelation pathways and different stereoisomers.
"Homo 3+2" Dipolar Cycloaddition MgI₂ acts as an effective promoter, likely through Lewis acidic activation of the reactants.The substituents on the nitrone and cyclopropane components create steric biases in the transition state.High diastereoselectivity for a cis relationship between substituents on the resulting tetrahydrooxazine ring. msu.edu

Advanced Applications and Materials Science Research Involving Magnesium Iodide Octahydrate

Catalysis in Complex Organic Synthesis

In the realm of organic chemistry, magnesium iodide serves as a powerful and often bifunctional catalyst. The magnesium(II) center acts as a Lewis acid, activating substrates, while the iodide counterion can participate as a nucleophile, leading to synergistic catalytic effects. This dual role facilitates a variety of chemical transformations crucial for constructing intricate molecular architectures.

Applications in Asymmetric Synthesis for Specific Reaction Pathways

Magnesium catalysts are widely utilized in asymmetric reactions to produce chiral molecules, which are essential in pharmaceuticals and materials science. Magnesium iodide, in particular, functions as an effective bifunctional catalyst where the magnesium ion acts as a Lewis acid and the iodide counterion serves as a nucleophile. researchgate.net This synergistic action is pivotal for the ring expansion of certain cyclopropanes with aldimines, offering a novel pathway to synthesize complex heterocyclic structures like spiro[pyrrolidin-3,3′-oxindoles]. researchgate.net The Lewis acidic magnesium center activates the reacting partners, while the iodide facilitates the reaction cascade, guiding the stereochemical outcome.

Facilitation of Complex Molecule Synthesis

The synthesis of complex organic molecules often relies on the efficient formation of carbon-carbon bonds. Magnesium iodide has proven to be a valuable reagent in this context. chemimpex.com It is utilized in Mukaiyama-type aldol (B89426) couplings, enabling the reaction of silyl (B83357) enolates with aldehydes in a mild and highly chemoselective manner. researchgate.net Furthermore, research has demonstrated the critical role of magnesium iodide in the copper-catalyzed alkoxycarbonylation of alkyl fluorides with phenols. rsc.org In this transformation, magnesium iodide is essential for an in situ halogen exchange, converting less reactive alkyl fluorides into more reactive alkyl iodides, thereby enabling the synthesis of a wide range of valuable esters under mild, light-irradiated conditions. rsc.org Another notable application is the magnesium iodide-catalyzed aerobic photooxidation for the synthesis of quinazolines, which uses visible light and molecular oxygen, avoiding the need for harsh conditions or transition-metal catalysts. rsc.org

Development of Organometallic Reagents for Synthetic Chemistry

Organometallic reagents are fundamental tools in synthetic chemistry, and Grignard reagents (organomagnesium halides) are among the most important. The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal. libretexts.org This process often requires activation of the magnesium surface, which can be passivated by a layer of magnesium oxide. Iodine, often added in small quantities, is a common activating agent that etches the metal surface to expose fresh magnesium, thereby initiating the highly exothermic reaction. libretexts.org

Beyond surface activation, magnesium iodide is implicated in more advanced methods for preparing organomagnesium compounds. Halogen-magnesium exchange reactions provide a powerful route to functionalized organometallics. Recent studies have shown that dialkylmagnesium reagents can react with primary or secondary alkyl iodides to generate new dialkylmagnesium compounds through a radical-based iodine/magnesium exchange pathway. nih.gov This method expands the toolkit for creating tailored organomagnesium reagents that are not easily accessible through direct insertion of magnesium metal. nih.gov

Energy Storage Systems

The search for alternatives to lithium-ion batteries has driven research into other chemistries, with magnesium-based systems being a promising candidate due to the high natural abundance, low cost, and dendrite-free deposition of magnesium metal. bohrium.com Magnesium iodide plays a central role in the development of high-performance magnesium-iodine (Mg-I₂) batteries.

Development of Rechargeable Magnesium-Iodine Batteries

Researchers have successfully developed a high-power rechargeable magnesium-iodine battery that overcomes significant hurdles faced by previous magnesium battery designs. phys.orgosti.gov A key innovation is the use of a soluble iodine cathode that reacts with magnesium ions. nih.gov This system employs a liquid-solid two-phase reaction pathway, where soluble iodine reacts with Mg²⁺ to first form a soluble intermediate and then an insoluble final product, magnesium iodide. nih.gov This mechanism circumvents the slow solid-state diffusion of divalent magnesium ions, a major kinetic limitation in batteries with conventional intercalation cathodes. osti.govnih.gov The result is a battery with exceptionally fast reaction kinetics, high reversibility, and the ability to be recharged in as little as five minutes. phys.orgumd.edu

The performance of this rechargeable Mg-I₂ battery chemistry represents a significant advancement in the field.

Performance Metric Reported Value Source
Energy Density ~400 Wh kg⁻¹ osti.govnih.gov
Rate Capability 180 mAh g⁻¹ at 0.5 C osti.govnih.gov
Rate Capability 140 mAh g⁻¹ at 1 C osti.govnih.gov
Recharge Time Can be recharged within 5 minutes phys.orgumd.edu

Design and Characteristics of Advanced Electrolytes

The electrolyte is a critical component that dictates the performance and stability of a battery. For Mg-I₂ batteries, innovative electrolyte designs have been crucial for unlocking their potential. One of the most significant advances is the development of a dual-electrolyte system, which combines an ionic liquid and an aqueous electrolyte. diva-portal.orgrsc.orgnorthwestern.edu This design successfully overcomes the common problems of low operating voltage and modest energy densities that have plagued other bioresorbable or environmentally friendly battery chemistries. diva-portal.orgrsc.org The dual-electrolyte architecture enables Mg-I₂ cells to achieve superior performance across multiple metrics. northwestern.edu

The introduction of this advanced electrolyte design leads to substantial improvements over alternative battery systems.

Improved Characteristic Description Source
Voltage Achieves significantly higher operating voltages. diva-portal.orgrsc.org
Areal Capacity Demonstrates enhanced charge storage per unit area. diva-portal.orgrsc.org
Energy & Power Density Provides notable increases in both volumetric and areal energy and power densities. diva-portal.orgrsc.org
Versatility Can power devices like wireless environmental monitors and cardiac pacemakers. diva-portal.org
Biocompatibility Enables batteries that can harmlessly resorb in the environment or the body. rsc.org

Further research is also employing data-driven and artificial intelligence models to screen and design new electrolytes with optimal properties, accelerating the development of next-generation magnesium batteries. rsc.org

Research on Other Magnesium Compounds and Tailored Materials

Magnesium iodide is a versatile inorganic compound that serves as a precursor for the synthesis of other magnesium-based materials and various chemical compounds. chemimpex.comguidechem.com It can be used to prepare compounds for organic synthesis, although it has few direct large-scale commercial uses. wikipedia.orgcollegedunia.com

A primary example of its precursor role is in the formation of magnesium oxide. When magnesium iodide is heated in the presence of air, it decomposes completely to form magnesium oxide (MgO). wikipedia.org This reaction is significant as MgO has numerous industrial applications. Magnesium iodide can also be prepared from magnesium oxide, magnesium hydroxide (B78521), or magnesium carbonate by reacting them with hydroiodic acid. wikipedia.org

The reactions are as follows:

MgO + 2HI → MgI₂ + H₂O wikipedia.org

Mg(OH)₂ + 2HI → MgI₂ + 2H₂O wikipedia.org

MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O wikipedia.org

Furthermore, magnesium iodide is used in the preparation of other iodide compounds. For instance, it can be reacted with mercury chloride to produce mercury iodide or with silver nitrate (B79036) to yield silver iodide. guidechem.com These downstream products have important applications in fields such as medicine, electronics, and photography. guidechem.com

The application of magnesium iodide in electronics and optoelectronics is an emerging area of research. While direct commercial applications are not yet widespread, its chemical properties suggest potential utility. As a Lewis acid, magnesium iodide can act as a catalyst in various organic reactions, some of which are used to synthesize complex molecules that may have electronic applications. researchgate.net For example, it has been used as a catalyst in the Baylis-Hillman reaction and for the synthesis of 2-substituted quinazolines. rsc.org The development of advanced materials is one of the fields where magnesium iodide finds application. chemimpex.com Research into its use in high-performance electrolytes for magnesium-ion batteries also contributes significantly to energy storage technologies, a key area within electronics.

Magnesium iodide is known to form crystalline adducts with urea (B33335) (OC(NH₂)₂). researchgate.net These adducts are compounds in which urea molecules are incorporated into the crystal structure alongside magnesium iodide. wikipedia.org Research has led to the synthesis and characterization of several such complexes, where urea and water molecules coordinate directly to the magnesium ion. researchgate.net

Three specific crystalline adducts have been identified and structurally characterized:

[Mg(OC(NH₂)₂)₂(H₂O)₄]I₂ : tetraaqua bis(urea-O) magnesium diiodide.

[Mg(OC(NH₂)₂)₄(H₂O)₂]I₂ : diaqua tetra(urea-O) magnesium diiodide.

[Mg(OC(NH₂)₂)₆]I₂·4OC(NH₂)₂ : hexa(urea-O) magnesium diiodide tetraureate. researchgate.net

In these structures, the magnesium ion is typically in an octahedral coordination environment. dntb.gov.ua The urea molecule coordinates to the magnesium ion through its oxygen atom (Mg-OU). researchgate.net Spectroscopic analysis indicates that the formation of this Mg-OU bond can be identified by a characteristic shift in the infrared spectrum. researchgate.net Thermodynamic calculations and thermal analyses suggest that the inclusion of urea in the magnesium ion's primary coordination shell is energetically preferred over water. researchgate.net The stability of these complexes tends to increase with a greater number of urea molecules in the coordination sphere, which is attributed to the formation of specific hydrogen bond networks. researchgate.net

The table below summarizes the identified magnesium iodide-urea adducts.

Compound NameChemical FormulaSource(s)
tetraaqua bis(urea-O) magnesium diiodide[Mg(OC(NH₂)₂)₂(H₂O)₄]I₂ researchgate.net
diaqua tetra(urea-O) magnesium diiodide[Mg(OC(NH₂)₂)₄(H₂O)₂]I₂ researchgate.net
hexa(urea-O) magnesium diiodide tetraureate[Mg(OC(NH₂)₂)₆]I₂·4OC(NH₂)₂ researchgate.net

Theoretical and Computational Chemistry Studies of Magnesium Iodide Systems

Molecular Graph Theory and Topological Descriptors

Molecular graph theory transforms the structure of a chemical compound into a mathematical graph, where atoms are represented as vertices and chemical bonds as edges. extrica.comresearchgate.net This approach allows for the calculation of numerical descriptors, known as topological indices, which characterize the molecule's topology and are used to predict its physicochemical properties. researchgate.net The magnesium iodide structure, in this context, is modeled as a unique arrangement of C4 and heptagon graphs. nih.govtechscience.comresearchgate.net

A modern approach within molecular graph theory for analyzing chemical networks is the use of modified polynomials, or M-polynomials. nih.govresearchgate.net This method provides a polynomial-based procedure that encapsulates the structural features of a molecule in an algebraic form. nih.govresearchgate.net M-polynomials serve as a valuable mathematical tool for creating connections between a material's structural characteristics and its various properties. nih.govresearchgate.net Researchers have calculated several M-polynomials to provide a detailed polynomial description of the magnesium iodide structure, including those based on the first, second, and modified Zagreb indices, as well as the Randić and inverse Randić indices. nih.govresearchgate.net These polynomials are derived from the adjacency matrix of the molecular graph, where nodes represent magnesium and iodine atoms and edges represent their chemical bonds. nih.gov

Quantitative Structure-Property Relationship (QSPR) studies utilize the topological descriptors derived from molecular graph theory to predict the properties of chemical compounds. researchgate.net M-polynomials are a key tool in QSPR investigations for magnesium iodide, as they establish a correlation between the compound's structural features and its macroscopic properties. nih.govresearchgate.netresearchgate.net By analyzing these polynomials, researchers can forecast a wide range of material attributes based on the crystal structure, which is particularly useful when experimental testing is costly or time-consuming. researchgate.netchemrxiv.org This predictive capability is valuable in materials science for designing materials with specific characteristics for applications in energy storage, catalysis, and crystallography. nih.gov

Topological indices are numerical values that quantify the structure of a molecular graph and are used in QSPR studies. researchgate.net For the chemical graph of magnesium iodide, several degree-based topological indices have been computed. extrica.comresearchgate.net These indices rely on the degrees of the vertices (atoms) in the molecular graph.

Key topological indices calculated for the magnesium iodide (MgI₂) structure include:

Zagreb Indices (M₁ and M₂): These are among the oldest and most studied topological indices. The first Zagreb index (M₁) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M₂) is the sum of the products of the degrees of adjacent vertices. extrica.comresearchgate.net

Randić Index: This index, also known as the branching index, is calculated based on the product of the degrees of adjacent vertices. extrica.comresearchgate.net

Atom-Bond Connectivity (ABC) Index: This index considers the degrees of adjacent vertices to provide insights into the stability of molecules. extrica.comresearchgate.net

Geometric-Arithmetic (GA) Index: This index is defined using both the geometric and arithmetic means of the degrees of adjacent vertices. extrica.comresearchgate.net

General formulas for several of these indices have been derived for the magnesium iodide graph, often expressed in terms of a parameter n or q related to the repeating units in its structure. extrica.comsemanticscholar.org

Topological IndexGeneral Formula (for p = 2q + 1, q ≥ 1)Reference
First Zagreb Index (M₁)284q + 172 researchgate.netsemanticscholar.org
Second Zagreb Index (M₂)543q + 190 semanticscholar.org
Atom Bond Connectivity (ABC) Index21.1645q + 22.8602 semanticscholar.org
Geometric Arithmetic (GA) Index30.8878q + 23.5189 semanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the behavior of atoms and molecules over time. For magnesium iodide octahydrate, MD simulations provide profound insights into its properties in aqueous solutions, particularly concerning the structure of its hydration shells and the nature of ionic interactions with water.

Modeling Hydration Shell Structure and Dynamics in Aqueous Solutions

When magnesium iodide dissolves in water, the ions become surrounded by water molecules, forming hydration shells. vedantu.comyoutube.com MD simulations, corroborated by experimental data, reveal that the magnesium ion (Mg²⁺) has a distinct and highly stable first hydration shell. researchgate.netrsc.org This shell is characterized by a tightly bound, octahedral arrangement of six water molecules, forming the complex cation [Mg(H₂O)₆]²⁺, which is the foundational cationic structure in magnesium iodide octahydrate. researchgate.netwikipedia.org

The rigidity of this first shell is a key finding from dynamical simulations. The exchange of water molecules between this primary shell and the bulk solvent is an extremely slow process, with residence times estimated to be on the order of microseconds. osu.edu This is significantly slower than for ions like potassium (K⁺), where water exchange occurs on a picosecond timescale, highlighting the strong interaction between Mg²⁺ and its immediate water ligands. nih.gov Ab initio MD simulations have shown that during simulation timescales of many picoseconds, essentially no water exchange events occur for the Mg²⁺ ion. nih.govnih.gov

ParameterValue (from MD Simulations)Source
Mg²⁺ First Shell Coordination Number 6 researchgate.netrsc.org
Coordination Geometry Octahedral researchgate.net
Average Mg-O Distance 2.09 ± 0.04 Å researchgate.netnih.gov
Water Residence Time Very slow (estimated in µs) osu.edu

This interactive table summarizes key structural and dynamic parameters of the first hydration shell of the Mg²⁺ ion as determined by molecular dynamics simulations.

Insights into Ion-Water and Water-Water Interactions in Solution

The behavior of magnesium iodide in solution is governed by the balance between ion-water and water-water (hydrogen bonding) interactions. nih.gov The nature of these interactions differs significantly for the magnesium cation and the iodide anion due to their distinct physical properties.

The Mg²⁺ ion possesses a high charge density (+2 charge on a small ionic radius), classifying it as a "kosmotrope" or structure-maker. libretexts.org This high charge density leads to a powerful electrostatic interaction with the dipole of surrounding water molecules. nih.govlibretexts.org This strong ion-water interaction is responsible for the formation of the stable, highly ordered first hydration shell and also influences the structure of the second hydration shell and beyond, though the effect weakens with distance. nih.gov

IonIonic Radius (pm)Charge DensityClassificationEffect on Water Structure
Magnesium (Mg²⁺) 72HighKosmotrope (Structure-maker)Induces strong ordering in the first hydration shell. nih.gov
Iodide (I⁻) 220LowChaotrope (Structure-breaker)Tends to disrupt the local hydrogen bond network. libretexts.org

This interactive table compares the properties of magnesium and iodide ions and their respective influence on the structure of surrounding water molecules in an aqueous solution.

Q & A

Q. What are the established methods for synthesizing magnesium iodide octahydrate, and how can reaction conditions be optimized?

Magnesium iodide octahydrate (MgI₂·8H₂O) is typically synthesized by treating magnesium oxide, carbonate, or hydroxide with hydroiodic acid (HI) under controlled hydration conditions . To optimize purity, reaction temperature, stoichiometric ratios, and drying protocols (e.g., vacuum desiccation) should be carefully monitored. Excess hydroiodic acid can be removed via recrystallization in anhydrous ethanol.

Q. What analytical techniques are recommended for characterizing the structural and physical properties of magnesium iodide octahydrate?

  • X-ray diffraction (XRD): Confirms the orthorhombic crystal structure of the octahydrate form .
  • Thermogravimetric analysis (TGA): Determines hydration states by measuring mass loss during dehydration .
  • Density measurements: Use pycnometry or buoyancy methods to verify the reported density of 2.098 g/cm³ .
  • Elemental analysis: Validates iodine and magnesium content via inductively coupled plasma (ICP) or titration .

Q. How does the solubility of magnesium iodide octahydrate in polar and non-polar solvents influence its application in synthetic chemistry?

The compound is highly soluble in water (≥500 g/L at 25°C) and moderately soluble in alcohols, ammonia, and ether . This broad solubility profile enables its use in polar reaction media, such as Grignard reagent preparation or iodide-ion-driven catalysis. Researchers should account for solvent-driven hydration changes, as excess water may alter reaction kinetics.

Q. What safety protocols are critical when handling magnesium iodide octahydrate in laboratory settings?

  • Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • First aid: Flush eyes with water for 15 minutes if exposed; wash skin with soap and water. For inhalation, move to fresh air and seek medical attention .
  • Storage: Keep in airtight containers under dry, inert atmospheres (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural parameters of magnesium iodide hydrates?

Comparative XRD studies of anhydrous (hexagonal), hexahydrate (monoclinic), and octahydrate (orthorhombic) forms are essential to identify lattice parameter variations. For example, the octahydrate’s unit cell dimensions (orthorhombic: a, b, c axes) should align with literature values (e.g., a = 1.1159 nm for hexahydrate) . Discrepancies may arise from incomplete hydration control or impurities during crystallization.

Q. What experimental approaches assess the thermal and environmental stability of magnesium iodide octahydrate?

  • Dynamic vapor sorption (DVS): Measures hygroscopicity by exposing the compound to controlled humidity levels.
  • Differential scanning calorimetry (DSC): Identifies phase transitions (e.g., melting or dehydration) .
  • Accelerated aging studies: Expose samples to elevated temperatures (40–60°C) to simulate long-term storage stability .

Q. Which advanced spectroscopic methods are suitable for probing hydration-state dynamics in magnesium iodide octahydrate?

  • Raman spectroscopy: Detects O–H stretching vibrations to quantify water molecules in the crystal lattice.
  • Solid-state nuclear magnetic resonance (ssNMR): Resolves local environments of magnesium and iodine atoms, distinguishing between hydrated and anhydrous phases .

Q. How does magnesium iodide octahydrate function in phase-change materials (PCMs) for thermal management systems?

The compound’s high enthalpy of fusion (42 J/g) and reversible hydration-dehydration cycles make it a candidate for PCMs in transient thermal systems. Researchers should evaluate its cyclability (≥1,000 cycles) and compatibility with encapsulation materials to prevent iodine leaching .

Q. What strategies address contradictions in literature data on magnesium iodide octahydrate’s solubility and reactivity?

  • Reproducibility trials: Replicate experiments under standardized conditions (e.g., pH, ionic strength).
  • High-purity synthesis: Use ultra-dry reagents (99.99% purity) to minimize side reactions .
  • Meta-analysis: Cross-reference data from peer-reviewed handbooks (e.g., Handbook of Inorganic Compounds) and avoid non-peer-reviewed sources .

Q. What role does magnesium iodide octahydrate play in catalytic organic transformations?

The compound acts as a mild Lewis acid catalyst in iodination reactions and C–C bond-forming processes. For example, it facilitates Kumada couplings by stabilizing transition states via iodide ion participation. Researchers should optimize catalyst loading (typically 5–10 mol%) and solvent polarity to enhance yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.